Direct Comparison of sEH Inhibitory Potency (IC50) Against a Key Class Benchmark
2-(2-ethoxyethoxy)-N-phenylbenzamide demonstrates a quantifiable potency advantage over the widely studied N-phenylbenzamide derivative, N-(2-ethoxyphenyl)benzamide, in inhibiting the human soluble epoxide hydrolase (sEH) enzyme [1]. The target compound achieves half-maximal inhibitory concentration (IC50) at 0.24 µM, compared to a significantly higher IC50 value of 2.8 µM reported for the comparator under comparable assay conditions [1][2]. This represents an 11.7-fold improvement in potency.
| Evidence Dimension | sEH Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.24 µM |
| Comparator Or Baseline | N-(2-ethoxyphenyl)benzamide: 2.8 µM |
| Quantified Difference | 11.7-fold more potent |
| Conditions | Inhibition of recombinant human soluble epoxide hydrolase (sEH) using a fluorescent assay |
Why This Matters
This 11.7-fold increase in potency against sEH means researchers can achieve the same level of target engagement with a significantly lower concentration of the compound, reducing the likelihood of off-target effects and conserving valuable compound stock in experiments.
- [1] BindingDB. (n.d.). Assay Method Information for ChEMBL_305686 (CHEMBL828058). View Source
- [2] PubChem. (n.d.). N-(2-ethoxyphenyl)benzamide. National Center for Biotechnology Information. View Source
